molecular formula C14H23NO4 B12363753 Bamethan-d9 (acetate)

Bamethan-d9 (acetate)

Cat. No.: B12363753
M. Wt: 278.39 g/mol
InChI Key: RDAJZJQRYXCTRC-ZVONXLLSSA-N
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Description

Bamethan-d9 (acetate) is a deuterated analog of the vasodilator compound Bamethan (acetate), where nine hydrogen atoms are replaced with deuterium. This isotopic substitution enhances its stability, making it particularly valuable as an internal standard in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) . The acetate moiety in Bamethan-d9 (acetate) likely contributes to its solubility in polar solvents, analogous to zinc acetate in aqueous solutions .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

278.39 g/mol

IUPAC Name

acetic acid;4-[1-hydroxy-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylamino)ethyl]phenol

InChI

InChI=1S/C12H19NO2.C2H4O2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;1-2(3)4/h4-7,12-15H,2-3,8-9H2,1H3;1H3,(H,3,4)/i1D3,2D2,3D2,8D2;

InChI Key

RDAJZJQRYXCTRC-ZVONXLLSSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NCC(C1=CC=C(C=C1)O)O.CC(=O)O

Canonical SMILES

CCCCNCC(C1=CC=C(C=C1)O)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bamethan-d9 (acetate) involves the deuteration of BamethanThis can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions .

Industrial Production Methods

Industrial production of Bamethan-d9 (acetate) follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient incorporation of deuterium atoms. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and precise temperature control .

Chemical Reactions Analysis

Types of Reactions

Bamethan-d9 (acetate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Bamethan-d9 (acetate) .

Scientific Research Applications

Bamethan-d9 (acetate) is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

Bamethan-d9 (acetate) exerts its effects by acting as a vasodilator. It works by relaxing the smooth muscles in blood vessels, leading to their dilation and increased blood flow. The molecular targets include various receptors and ion channels involved in vascular tone regulation. The pathways involved in its mechanism of action are similar to those of Bamethan, involving the modulation of intracellular calcium levels and nitric oxide production .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with Bamethan-d9 (acetate), enabling comparative analysis:

CompoundCAS RNMolecular WeightApplicationSolubilityKey Distinguishing Feature
Bamethan-d9 (acetate) Hypothetical*LC-MS internal standardLikely polar solvents (e.g., acetone, water)Deuterium substitution for enhanced stability
4-Aminobiphenyl-d9344298-96-0178.27Environmental analysis standardAcetone solutionDeuterated aromatic amine; used for calibration
Zinc Acetate557-34-6183.48Coordination chemistry, electronicsAqueous solutionsMetal-acetate complex; electronic studies
Methyl 2-PhenylacetoacetateForensic precursor analysisOrganic solventsEster functional group; used in illicit drug synthesis
Benzathine Benzylpenicillin1538-09-6909.11Antibiotic formulationLimited aqueous solubilitySalt form with phenylacetamido group; pharmaceutical use
Key Comparative Insights

    Deuterated Standards: Both Bamethan-d9 (acetate) and 4-Aminobiphenyl-d9 utilize deuterium substitution to minimize metabolic interference and improve detection accuracy in analytical workflows. However, 4-Aminobiphenyl-d9 is specifically tailored for environmental pollutant analysis, whereas Bamethan-d9 (acetate) is hypothesized to serve biomedical applications . Acetate Derivatives: Zinc acetate and Bamethan-d9 (acetate) share the acetate anion but differ in their cationic components (zinc vs. deuterated organic cation). Zinc acetate’s aqueous solubility and coordination properties contrast with Bamethan-d9’s likely use in organic solvents . Pharmaceutical Relevance: Methyl 2-phenylacetoacetate and benzathine benzylpenicillin highlight the diversity of acetate-containing compounds. While the former is a precursor in illicit drug synthesis, the latter is a therapeutic salt. Bamethan-d9 (acetate) bridges these domains, serving analytical roles in pharmaceutical research .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Bamethan-d9 (acetate) to ensure isotopic purity?

  • Answer : Synthesis of deuterated compounds like Bamethan-d9 (acetate) requires rigorous control of reaction conditions (e.g., solvent purity, temperature) and post-synthesis validation. Isotopic purity is confirmed via high-resolution mass spectrometry (HRMS) to verify deuterium incorporation ≥99% and nuclear magnetic resonance (NMR) to assess structural integrity. Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with standardized spectral libraries . Purification via preparative HPLC with deuterated solvent systems minimizes isotopic dilution .

Q. Which analytical techniques are most effective for detecting and quantifying Bamethan-d9 (acetate) in biological matrices?

  • Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Bamethan-d9 acetate-d4) is optimal. Method validation should include specificity, linearity (R² ≥0.99), and precision (CV ≤15%) across physiological pH ranges. Matrix effects are mitigated using solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges . Quantitation limits should align with FDA guidelines for bioanalytical methods .

Q. How can researchers validate the stability of Bamethan-d9 (acetate) under varying storage and experimental conditions?

  • Answer : Stability studies should assess thermal degradation (e.g., 4°C vs. -80°C), photolytic effects, and pH-dependent hydrolysis (e.g., simulated gastric fluid). Use accelerated stability testing via Arrhenius kinetics to predict shelf life. Data interpretation must differentiate between deuterium exchange (e.g., via H/D exchange assays) and structural degradation .

Advanced Research Questions

Q. How should experimental designs be structured to investigate the metabolic pathways of Bamethan-d9 (acetate) in vivo?

  • Answer : Employ a dual-isotope approach (e.g., ¹⁴C radiolabeling for mass balance + deuterium tracing for metabolite identification). Use hepatocyte incubation models to identify phase I/II metabolites, followed by LC-HRMS for structural elucidation. Pharmacokinetic models (e.g., compartmental analysis) should integrate enzyme kinetics data from CYP450 inhibition assays .

Q. What strategies are recommended to resolve contradictions in reported receptor binding affinities of Bamethan-d9 (acetate)?

  • Answer : Conduct blinded, multi-center studies to minimize batch-to-batch variability. Use surface plasmon resonance (SPR) for real-time binding kinetics and compare results with radioligand displacement assays. Apply Bayesian meta-analysis to reconcile discrepancies, prioritizing studies with validated positive controls (e.g., reference agonists/antagonists) .

Q. How can researchers optimize the detection of Bamethan-d9 (acetate) in complex matrices like plasma or tissue homogenates?

  • Answer : Implement a tiered analytical workflow:

Sample preparation : Protein precipitation with acetonitrile followed by SPE.

Chromatography : Use a C18 column with 0.1% formic acid in mobile phases to enhance peak symmetry.

Detection : MRM transitions optimized for deuterated ions (e.g., m/z 312→294 for Bamethan-d9).
Validate with incurred sample reanalysis (ISR) to ensure reproducibility .

Q. What methodological frameworks are suitable for integrating multi-omics data in studies of Bamethan-d9 (acetate) pharmacology?

  • Answer : Adopt a systems biology approach:

  • Transcriptomics : RNA-seq to identify target genes modulated by Bamethan-d8.
  • Proteomics : SILAC (stable isotope labeling by amino acids) to quantify protein expression changes.
  • Metabolomics : Untargeted LC-MS to map metabolic perturbations.
    Use pathway enrichment tools (e.g., KEGG, Reactome) and machine learning (e.g., random forests) to prioritize biomarkers .

Q. How can batch-to-batch consistency of Bamethan-d9 (acetate) be ensured in longitudinal studies?

  • Answer : Implement quality-by-design (QbD) principles:

  • Critical quality attributes (CQAs) : Isotopic purity, residual solvents.
  • Process controls : In-line FTIR for real-time reaction monitoring.
  • Stability protocols : ICH guidelines for accelerated and long-term storage testing.
    Batch records must include raw spectral data and chromatograms for audit trails .

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